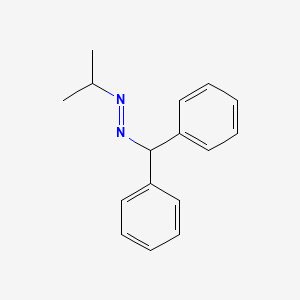
(E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene is an organic compound characterized by the presence of a diazene group (N=N) bonded to a diphenylmethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene typically involves the reaction of diphenylmethane with isopropylamine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Purification of diphenylmethane and isopropylamine.
Reaction: Controlled addition of reactants in a reactor with continuous stirring.
Purification: The product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
(E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Azobenzene: Similar in structure but lacks the isopropyl group.
Diphenylhydrazine: Contains a hydrazine group instead of a diazene group.
Benzylideneaniline: Similar aromatic structure but different functional groups.
Uniqueness: (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene is unique due to the presence of both the diphenylmethyl and isopropyl groups attached to the diazene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81965-45-9 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
benzhydryl(propan-2-yl)diazene |
InChI |
InChI=1S/C16H18N2/c1-13(2)17-18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI Key |
SFLUAVPGWRFPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















